

A Comparative Analysis of JBIR-15 and its Analogue Aspochracin from Fungal Isolates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JBIR-15**

Cat. No.: **B608171**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aspochracin-type cyclic tripeptide, **JBIR-15**, and its parent compound, aspochracin. As **JBIR-15** has, to date, only been isolated from a single fungal strain, *Aspergillus sclerotiorum*, a direct comparison of its production and activity from different fungal isolates is not feasible. Therefore, this guide focuses on a comparative evaluation of **JBIR-15** and aspochracin, a closely related and more extensively studied alternative.

Introduction to JBIR-15 and Aspochracin

JBIR-15 is a non-proteogenic cyclic tripeptide that was first isolated from the sponge-derived fungus *Aspergillus sclerotiorum* Huber Sp080903f04.[1][2] It is structurally a derivative of aspochracin, specifically N-demethylaspochracin.[1] Aspochracin, a known insecticidal metabolite, was originally isolated from *Aspergillus ochraceus*.[1][2] Both compounds have been co-isolated from *Aspergillus sclerotiorum*, indicating a shared biosynthetic pathway.[1] While the biological activity of **JBIR-15** is still largely unexplored, initial studies have shown its potential as an antifungal agent.[3]

Comparative Data

The following tables summarize the available quantitative data for **JBIR-15** and aspochracin from the producing fungal strains.

Table 1: Fungal Sources and Yields

Compound	Fungal Isolate	Source of Isolate	Reported Yield	Reference
JBIR-15	Aspergillus sclerotiorum Huber Sp080903f04	Marine Sponge (Mycale sp.)	7.4 mg from 1.01 g crude extract	[4]
Aspergillus sclerotiorum PT06-1	Halotolerant Fungus	Not specified	[3]	
Aspochracin	Aspergillus sclerotiorum Huber Sp080903f04	Marine Sponge (Mycale sp.)	Not specified	[4]
Aspergillus ochraceus	Not specified	Not specified	[1][2]	
Aspergillus sclerotiorum PT06-1	Halotolerant Fungus	Not specified	[3]	

Table 2: Comparative Biological Activity

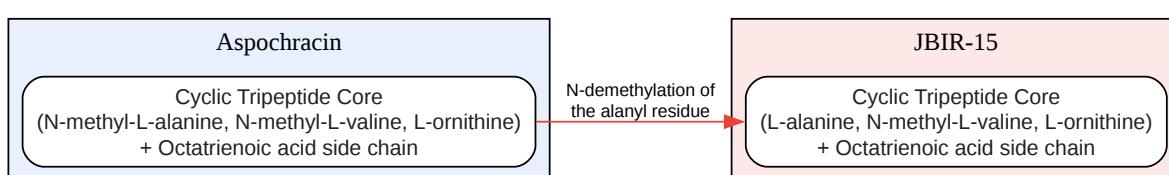
Compound	Biological Activity	Assay Details	Results	Reference
JBIR-15	Antifungal	Antifungal activity against <i>Candida albicans</i>	MIC: 30 μ M	[3]
Cytotoxicity	Not reported	-		
Aspochracin	Insecticidal	Injection into silkworm and fall webworm larvae	Minimal effective concentration: 17 μ g/g	[2]
Contact toxicity to first instar larvae and eggs of silkworm	Active	[5][6]		
Antifungal	Not consistently reported	-		
Cytotoxicity	Tested against various human cancer cell lines	Activity reported, but specific IC ₅₀ values for aspochracin alone are not detailed in the provided results.	[2][7]	

Experimental Protocols

Fermentation and Isolation of JBIR-15 and Aspochracin from *Aspergillus sclerotiorum* Huber Sp080903f04

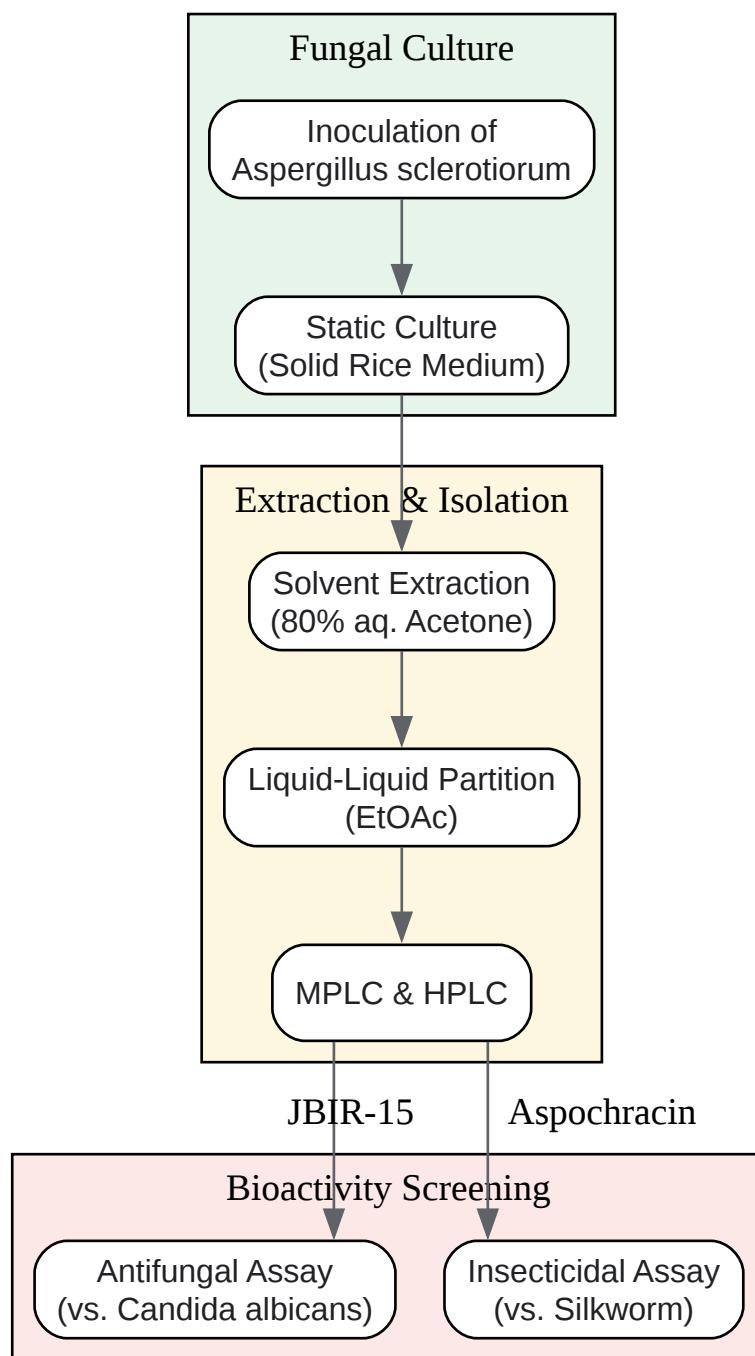
The producing fungus, *A. sclerotiorum* Huber Sp080903f04, was cultured in static culture at 27°C for 14 days in 500-ml Erlenmeyer flasks containing 15 g of brown rice, 30 mg of Bacto-Yeast extract, 15 mg of sodium tartrate, 15 mg of KH₂PO₄, and 45 ml of H₂O.[1] The mycelium from ten flasks was extracted with 1000 ml of 80% aqueous acetone.[1] After concentration, the aqueous concentrate was partitioned with ethyl acetate. The dried ethyl acetate residue (1.01

g) was subjected to normal-phase MPLC. Aspochracin was obtained from the 5% MeOH eluate.^[4] Further purification of a 10% MeOH eluate by preparative reversed-phase HPLC yielded 7.4 mg of **JBIR-15**.^[4]


Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was evaluated against *Candida albicans*. The minimum inhibitory concentration (MIC) was determined using a standardized microdilution method. The compounds were serially diluted in a microtiter plate, and a standardized inoculum of the fungal strain was added. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.^[3]

Insecticidal Bioassay for Aspochracin


The insecticidal activity of aspochracin was determined by injection into silkworm (*Bombyx mori*) and fall webworm (*Hyphantria cunea*) larvae.^[2] A solution of the compound was injected into the body cavity of the larvae, and the mortality was observed after a specific period. The minimal effective concentration was then determined.^[2] Contact toxicity was also assessed by exposing the first instar larvae and eggs of the silkworm to the compound.^{[5][6]}

Visualizations

[Click to download full resolution via product page](#)

Caption: Structural relationship between aspochracin and **JBIR-15**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the isolation and bioactivity screening of **JBIR-15** and aspochracin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic tripeptides from the halotolerant fungus Aspergillus sclerotiorum PT06-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 7. A Novel Metabolite from Aspergillus ochraceus JGI 25 Showing Cytotoxicity to HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of JBIR-15 and its Analogue Aspochracin from Fungal Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608171#comparative-analysis-of-jbir-15-from-different-fungal-isolates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com